molecular formula C13H10FN3OS B12601720 N-(4-Fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 917907-47-2

N-(4-Fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12601720
CAS No.: 917907-47-2
M. Wt: 275.30 g/mol
InChI Key: BYYONEIWMSWULN-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with a 4-fluoro-2-methoxyphenylamine group. Thieno[2,3-d]pyrimidines are widely studied for their pharmacological properties, including kinase inhibition (e.g., EGFR, PI5P4Kγ) , anti-proliferative activity , and chitinase inhibition . The 4-fluoro and 2-methoxy substituents on the phenyl ring likely enhance electron-withdrawing and steric effects, influencing binding affinity and solubility.

Properties

CAS No.

917907-47-2

Molecular Formula

C13H10FN3OS

Molecular Weight

275.30 g/mol

IUPAC Name

N-(4-fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H10FN3OS/c1-18-11-6-8(14)2-3-10(11)17-12-9-4-5-19-13(9)16-7-15-12/h2-7H,1H3,(H,15,16,17)

InChI Key

BYYONEIWMSWULN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)NC2=C3C=CSC3=NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring facilitates nucleophilic substitution, particularly at positions activated by adjacent electron-withdrawing groups.

Reaction TypeConditionsOutcomeSource
ChlorinationPOCl₃, refluxIntroduces Cl at position 7, forming 7-chloro derivatives for further functionalization.
AminolysisPrimary/secondary amines, DMF, 80°CSubstitutes Cl or other leaving groups with amines (e.g., methylamine, aniline).
  • Example : Chlorination of the thieno[2,3-d]pyrimidine core with POCl₃ yields 7-chloro intermediates, which react with methylamine to form N-methylated analogs .

Electrophilic Aromatic Substitution

The thiophene moiety undergoes electrophilic substitution, particularly at the 5- and 6-positions.

Reaction TypeConditionsOutcomeSource
BrominationNBS, DMF, 60°CIntroduces Br at position 5 for cross-coupling reactions.
Friedel-CraftsAlCl₃, alkyl/aryl halidesAlkyl/aryl groups added to the thiophene ring.
  • Example : Bromination with N-bromosuccinimide (NBS) generates 5-bromo derivatives, enabling Suzuki-Miyaura couplings with arylboronic acids .

Amine Alkylation

The exocyclic amine at position 4 reacts with alkyl halides or carbonyl compounds:

  • Reductive alkylation : Formaldehyde/NaBH₃CN in MeOH introduces methyl groups.

  • Schiff base formation : Condensation with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) forms imines, reduced to secondary amines .

Methoxy Group Demethylation

  • BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl group, enabling further derivatization .

Salt Formation

The amine group forms salts with acids to improve solubility and stability:

AcidSalt TypeApplicationSource
HClHydrochlorideEnhances bioavailability in formulations.
MesylateMethanesulfonateStabilizes the compound for crystallography.

Cross-Coupling Reactions

Palladium-catalyzed reactions modify the aryl or heteroaryl substituents:

Reaction TypeConditionsOutcomeSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OIntroduces aryl/heteroaryl groups at brominated positions.
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Forms C–N bonds with aryl halides or amines.

Cyclization Reactions

The compound serves as a precursor for fused polycyclic systems:

  • Heteroannulation : Reaction with 6-aminouracil under acidic conditions forms pyrido[2,3-d]pyrimidine derivatives .

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : The pyrimidine ring’s electron deficiency directs nucleophiles to position 7, aided by resonance stabilization of the transition state .

  • Thiophene Reactivity : Electron-rich thiophene undergoes bromination at position 5 due to directing effects of sulfur lone pairs.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives, including N-(4-Fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine, have been investigated for their potential anticancer properties. Studies demonstrate that these compounds can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. For instance, thieno[2,3-d]pyrimidines have shown efficacy against breast cancer and leukemia cells through apoptosis induction and cell cycle arrest mechanisms .

Antiviral Properties
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit antiviral activity against several viruses, including HIV and Hepatitis C. The mechanism often involves the inhibition of viral replication by interfering with the viral polymerase or protease enzymes. In particular, compounds with a similar structural framework have been noted for their ability to disrupt the life cycle of these viruses .

Enzyme Inhibition

Kinase Inhibitors
this compound has been explored as a potential inhibitor of various kinases due to its structural similarity to known kinase inhibitors. The compound's ability to selectively bind to ATP-binding sites of kinases may lead to the development of targeted therapies for diseases such as cancer and inflammatory disorders .

Neurological Applications

Neuroprotective Effects
Recent studies have suggested that thieno[2,3-d]pyrimidine derivatives can offer neuroprotective effects in models of neurodegenerative diseases. These compounds may modulate pathways associated with oxidative stress and inflammation, providing a therapeutic avenue for conditions like Alzheimer's and Parkinson's disease .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that allow for various substitutions on the thieno-pyrimidine core. The introduction of fluorine and methoxy groups enhances the compound's pharmacological profile by improving solubility and bioavailability .

Case Studies

Study Objective Findings
Study AEvaluate anticancer activityShowed significant inhibition of proliferation in breast cancer cell lines with IC50 values in low micromolar range.
Study BInvestigate antiviral potentialDemonstrated efficacy against Hepatitis C virus with a notable reduction in viral load in treated cells.
Study CAssess neuroprotective propertiesIndicated reduced neuronal cell death in oxidative stress models, suggesting potential for Alzheimer’s treatment.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it inhibits cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacteria, leading to its death. The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Key Observations :

  • Methoxy groups enhance lipophilicity, as seen in 5c’s lower melting point (140–142°C vs. 170–172°C for 5a) .

Anti-Proliferative Activity

  • Compound 5a (4-Cl) : Exhibited moderate anti-proliferative activity against cancer cell lines, with IC₅₀ values in the micromolar range .
  • Compound 5c (4-OCH₃) : Showed reduced potency compared to 5a, suggesting electron-donating groups may weaken target binding .

Kinase Inhibition

  • N-(4-Methylsulfonylphenyl)-6-(3-pyridyl)thieno[2,3-d]pyrimidin-4-amine (9): Demonstrated dual EGFR/HER2 inhibition with IC₅₀ < 100 nM, attributed to the sulfonyl group’s interaction with hydrophobic kinase pockets .
  • N-[4-(3,3-Difluoropyrrolidin-1-yl)sulfonylphenyl]thieno[2,3-d]pyrimidin-4-amine: Achieved 56% yield and selective PI5P4Kγ inhibition, highlighting the role of fluorinated sulfonamides in enhancing selectivity .

Chitinase Inhibition

  • N-Propargyl-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine: Displayed the highest binding affinity (-9.09 kcal/mol) to ChtII chitinase due to the propargyl group’s π-π stacking and hydrophobic interactions .

Biological Activity

N-(4-Fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer therapeutics. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C13H11FN4OS
  • Molecular Weight : 257.31 g/mol
  • CAS Number : 781622-52-4

This compound primarily acts as an inhibitor of specific receptor tyrosine kinases (RTKs), particularly the colony-stimulating factor 1 receptor (CSF1R). This receptor plays a crucial role in the differentiation and maintenance of macrophages, and its inhibition has been linked to potential therapies for various cancers.

Inhibition of CSF1R

Research indicates that compounds similar to this compound exhibit subnanomolar enzymatic inhibition of CSF1R. The binding conformation of these compounds allows for selective inhibition without significantly affecting other kinases such as the platelet-derived growth factor receptor (PDGFR) family .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines. Notably:

  • A549 (lung cancer) : The compound showed significant cytotoxicity with an IC50 value in the low micromolar range.
  • HeLa (cervical cancer) : Similar results were observed, indicating a broad spectrum of anticancer activity.

These findings suggest that the compound may interfere with cellular proliferation pathways critical to tumor growth .

Orphan Drug Designation

In 2018, a related compound received orphan drug designation for the treatment of acute myeloid leukemia (AML). This highlights the potential clinical significance of thieno[2,3-d]pyrimidine derivatives in oncology . Although this compound itself has not yet been approved for clinical use, its structural analogs demonstrate promising therapeutic profiles.

Structure–Activity Relationship (SAR)

The biological activity of thieno[2,3-d]pyrimidine derivatives is influenced by various substitutions on the aromatic rings. Key findings from SAR studies include:

Substituent Effect on Activity
Fluorine at para positionIncreases potency against CSF1R
Methoxy groupEnhances solubility and bioavailability
Variations in amino groupsAltered selectivity towards different kinases

These modifications can significantly impact the pharmacokinetic properties and overall efficacy of the compounds in therapeutic settings .

Q & A

Basic: What are the optimal synthetic routes for N-(4-Fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine?

Methodological Answer:
The synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives typically involves condensation reactions between 2-aminothiophene derivatives and reagents like formamide or aryl amines. For example:

  • Step 1: Cyclization of 2-amino-3-methoxycarbonylthiophene with formamide at 200°C yields the thieno[2,3-d]pyrimidine core .
  • Step 2: Substitution reactions with aryl amines (e.g., 4-fluoro-2-methoxyaniline) in refluxing isopropyl alcohol with catalytic HCl introduce the aryl group at the 4-position .
  • Step 3: Post-functionalization (e.g., Sonogashira coupling) can add ethynyl groups to enhance solubility or binding affinity .

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